N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-11-6-2-3-7-12(11)18-13(21)10-20-14(22)16(19-15(20)23)8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQMIFXVLOVYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an amine group.
Acetylation: The final step could involve the acetylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spirocyclic hydantoin scaffold is a versatile pharmacophore. Below is a detailed comparison of N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide with analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Spirocyclic Core Variations :
- The target compound uses a 1,3-diazaspiro[4.5]decane core, whereas analogs may feature expanded spiro systems (e.g., spiro[4.6]undecane in ) or additional heteroatoms (e.g., 1,3,8-triazaspiro[4.5]decane in ). Larger spiro systems or triazole substitutions often enhance target selectivity but may reduce metabolic stability .
Substituent Effects: The 2-chlorophenyl group in the target compound contributes to moderate lipophilicity (clogP ~2.5), while fluorinated analogs (e.g., 4-fluorobenzyl in ) exhibit improved membrane permeability due to increased electronegativity.
Biological Activity: The triazaspiro analog in demonstrated potent inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd, IC₅₀ = 0.8 µM), attributed to its 2,4-dimethoxybenzoyl group enhancing π-π stacking interactions .
Biological Activity
N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a synthetic organic compound notable for its unique spirocyclic structure, which includes a chlorophenyl group and a diazaspiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and anticancer research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 357.84 g/mol. Its structural characteristics include:
- Chlorophenyl Group : Enhances biological activity.
- Diazaspiro Framework : Contributes to structural diversity and potential pharmacological properties.
Antifungal Activity
Recent studies have explored the antifungal properties of compounds structurally related to this compound. For instance, 2-chloro-N-phenylacetamide was evaluated against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.
- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.
- Biofilm Inhibition : Up to 92% inhibition of biofilm formation was observed, along with an 87% rupture of preformed biofilms.
- Mechanism of Action : The compound did not affect ergosterol binding or damage the fungal cell wall, indicating a unique mechanism that requires further investigation .
Anticancer Potential
The diazaspiro compounds have been investigated for their anticancer properties. While specific data on this compound is limited, related compounds have demonstrated:
- Cytotoxicity : Induction of apoptosis in various cancer cell lines.
- Inhibition of Cell Proliferation : Effective against several types of cancer cells through various mechanisms including cell cycle arrest and apoptosis induction.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-chlorophenyl)-2-[2,4-dichloro(methylsulfonyl)anilino]acetamide | Contains dichloro groups | Enhanced antimicrobial properties |
| 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide | Lacks chlorinated phenyl group | Focused on anticancer activity |
| N-[2-(difluoromethoxy)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide | Contains difluoromethoxy substituent | Potentially improved bioavailability |
These comparisons highlight the unique structural characteristics and biological profiles that could inform future research directions.
Case Studies and Research Findings
Several key studies have investigated the biological activities associated with compounds similar to this compound:
- Antifungal Studies :
-
Cytotoxic Studies :
- Various diazaspiro compounds have shown promise in inducing apoptosis in cancer cells, suggesting that modifications to the spirocyclic structure may enhance anticancer efficacy.
Q & A
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, and how can yield/purity be improved?
Methodological Answer: Synthesis typically involves multi-step reactions starting with cyclization to form the spirocyclic core (1,3-diazaspiro[4.5]decane), followed by functionalization with the 2-chlorophenyl acetamide group. Key steps include:
- Cyclization : Use of carbodiimides or carbonyl diimidazole to form the diazaspiro ring .
- Amide Coupling : Employing HBTU or EDCI·HCl as coupling agents in anhydrous solvents (e.g., DMF, DCM) .
- Purification : Chromatographic techniques (e.g., silica gel with gradient elution) or recrystallization to achieve >95% purity . Optimization Strategies :
- Continuous Flow Reactors : Improve reaction homogeneity and reduce side products .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if halogenated intermediates are used .
Table 1: Yield Optimization via Reaction Conditions
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Traditional Batch | DMF | EDCI·HCl | 65 | 92 | |
| Continuous Flow | Acetonitrile | None | 78 | 97 |
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify spirocyclic core geometry and substituent positions. Key signals include carbonyl (δ ~170–175 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₆H₁₇ClN₃O₄) .
- X-ray Crystallography : Resolve bond angles/lengths (e.g., C=O bond ~1.21 Å) and validate spirocyclic conformation .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., enzymes, receptors). The spirocyclic core’s rigidity may favor hydrophobic pocket interactions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., -Cl) on the phenyl ring increase electrophilicity .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .
Table 2: Computational vs. Experimental Bond Parameters
| Parameter | Calculated (DFT) | Experimental (X-ray) | Deviation |
|---|---|---|---|
| C(9)-N(1) bond length | 1.376 Å | 1.380 Å | 0.004 Å |
| C(9)-N(1)-C(19) angle | 124.87° | 124.5° | 0.37° |
| Source: |
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer: Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., luciferase reporter) .
- Stability Studies : Monitor compound degradation in buffer/DMSO via HPLC at 24/48 hours .
- Structural Analysis : Compare bioactive conformers (X-ray/NMR) with inactive analogs to identify critical substituents .
Q. What methodologies are used to study the compound’s mechanism of action in disease models?
Methodological Answer:
- Target Identification : Chemoproteomics (e.g., affinity chromatography with biotinylated probes) .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., TGF-β signaling in fibrosis) .
- In Vivo Models : Dose-response studies in genetic mouse models (e.g., Alport syndrome) with renal function biomarkers (creatinine, BUN) .
Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target effects?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and test activity .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target binding .
- Cocrystallization : Resolve target-ligand structures to guide steric/electronic modifications .
Table 3: SAR of Key Derivatives
| Derivative | Target IC₅₀ (nM) | Off-Target Inhibition (%) |
|---|---|---|
| Parent Compound | 120 | 45 (Kinase X) |
| 4-Fluorophenyl Analog | 95 | 22 (Kinase X) |
| Trifluoromethyl Analog | 150 | 60 (Kinase Y) |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
